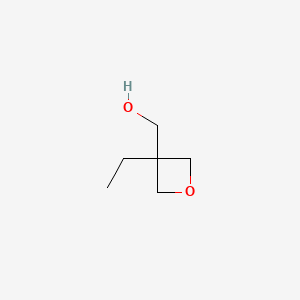

3-Ethyl-3-oxetanemethanol

説明

Contextual Significance in Modern Polymer Science and Materials Engineering

The strained nature of the oxetane (B1205548) ring in 3-Ethyl-3-oxetanemethanol is a key factor in its utility. radtech.org This strain allows the ring to open under specific chemical conditions, a process known as ring-opening polymerization. This reaction is fundamental to the synthesis of a class of polymers called polyoxetanes. researchgate.netmdpi.com

Polyoxetanes derived from this monomer exhibit a range of desirable properties, including the potential for creating hyperbranched polymer architectures. researchgate.netresearchgate.net These highly branched structures can lead to materials with unique characteristics, such as lower viscosity in solution and a high density of functional groups. The presence of the hydroxymethyl group on the monomer allows for further chemical modification, enabling the creation of polymers with specific functionalities. mdpi.com This has led to its use in developing specialty polymers for applications like coatings and adhesives, where properties such as flexibility and chemical resistance are enhanced. chemimpex.com

Strategic Importance as a Versatile Monomer and Synthetic Intermediate

The dual functionality of this compound—the reactive oxetane ring and the hydroxyl group—makes it a strategically important building block in organic synthesis. guidechem.com Its ability to participate in ring-opening reactions facilitates the introduction of diverse functional groups, which is crucial for creating complex molecules. chemimpex.com

Beyond polymerization, it serves as an intermediate in the synthesis of various specialty chemicals. chemimpex.comcymitquimica.com For example, it can be a precursor for creating surfactants and other polymer additives. chemimpex.com Research has also explored its use in the development of materials for the flavor and fragrance industry and as a component in advanced composites to improve thermal and mechanical properties. chemimpex.com

A significant area of application is in cationic photopolymerization. radtech.org this compound can be used as a reactive diluent in UV-curable formulations for inks, coatings, and adhesives. alfa-chemical.comliftchem.com The polymers formed through this process are noted for low shrinkage and strong adhesion. liftchem.com

Detailed Research Findings

Research into the polymerization of this compound has revealed important details about its behavior. The cationic ring-opening polymerization (CROP) is a primary method for synthesizing poly(this compound). researchgate.net Studies have shown that the properties of the resulting polymer can be tuned by copolymerizing it with other monomers, such as epoxides. researchgate.net For instance, copolymerization with certain epoxy resins can significantly increase the conversion of the oxetane monomer and improve the thermal and mechanical properties of the final polymer. researchgate.net

Investigations into hyperbranched polyoxetanes synthesized from this compound have demonstrated their potential as hot-melt adhesives. mdpi.comresearchgate.net These polymers show good adhesion to polar substrates. researchgate.net The degree of branching in these polymers can be controlled, which in turn influences their physical properties. researchgate.net

Furthermore, derivatives of this compound have been explored. For example, organophosphite derivatives have been investigated for their potential use as flame retardants and plasticizers. ontosight.ai

特性

IUPAC Name |

(3-ethyloxetan-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-6(3-7)4-8-5-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMJLQGKEDTEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26221-61-4 | |

| Record name | 3-Ethyl-3-hydroxymethyloxetane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26221-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8062812 | |

| Record name | 3-Oxetanemethanol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; NKRA | |

| Record name | 3-Oxetanemethanol, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3047-32-3 | |

| Record name | OXT 101 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3047-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | OXT-101 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047323 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxetanemethanol, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Oxetanemethanol, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyloxetane-3-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXT-101 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622325VBYO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Ethyl 3 Oxetanemethanol

Established Synthetic Pathways from Precursors

The synthesis of 3-Ethyl-3-oxetanemethanol is predominantly achieved through the chemical transformation of readily available precursors. The most well-documented and industrially significant method involves the reaction of trimethylolpropane (B17298) with carbonate compounds.

Synthesis via Trimethylolpropane and Carbonates

The primary route to this compound involves a two-step process starting from trimethylolpropane (TMP) and a dialkyl carbonate, most commonly diethyl carbonate (DEC) or dimethyl carbonate. mdpi.com This process is typically facilitated by a basic catalyst, such as potassium hydroxide (B78521). chemicalbook.comguidechem.com

The reaction proceeds through two main stages:

Transesterification and Cyclization : Trimethylolpropane reacts with diethyl carbonate in the presence of a catalyst. mdpi.com This initial step involves a transesterification reaction which leads to the formation of a six-membered cyclic carbonate intermediate. mdpi.com

Decarboxylation : The intermediate is then heated at higher temperatures, often under reduced pressure. lookchem.com This induces pyrolysis, causing the extrusion of carbon dioxide and the formation of the desired this compound, which is then isolated by distillation. lookchem.com

The general reaction scheme is valued for its use of accessible raw materials. lookchem.com

| Precursor 1 | Precursor 2 | Catalyst | Conditions | Reported Yield |

|---|---|---|---|---|

| Trimethylolpropane | Diethyl Carbonate | Potassium Hydroxide | Reflux at 110-115°C, followed by distillation up to 185°C under vacuum. mdpi.comchemicalbook.com | >85% chemicalbook.com |

| Trimethylolpropane | Urea (B33335) | Potassium Hydroxide, Zinc Diacetate | Stage 1: 140°C under 300 Torr. Stage 2 (Pyrolysis): 195-215°C under 10-50 Torr. lookchem.comlookchem.com | 42% lookchem.comlookchem.com |

Modified and Optimized Reaction Procedures

Researchers have developed modified and optimized procedures to enhance the efficiency and yield of the synthesis from trimethylolpropane and carbonates. These modifications often focus on reaction conditions, catalyst systems, and purification methods.

One common modification involves a carefully controlled temperature gradient. For instance, a procedure involves refluxing a mixture of trimethylolpropane, diethyl carbonate, and potassium hydroxide in ethanol (B145695) at 110°C for one hour. chemicalbook.com The temperature is then gradually increased to 140°C while distilling off solvents. chemicalbook.com The final product is collected via vacuum distillation at temperatures above 185°C, achieving a theoretical yield of over 85%. chemicalbook.com

Another modification involves heating the reactants at reflux for two hours, followed by atmospheric distillation at 150°C to remove most of the solvent. guidechem.com The crude product is then purified by vacuum distillation at 120°C and 0.1 torr, resulting in a yield of 64.7%. guidechem.com These optimized procedures demonstrate the importance of precise control over temperature and pressure to maximize product isolation and purity.

| Parameter | Procedure A | Procedure B |

|---|---|---|

| Initial Reaction | Reflux at 110°C for 1 hour. chemicalbook.com | Reflux for 2 hours. guidechem.com |

| Solvent Removal | Distillation from 110°C to 140°C. chemicalbook.com | Atmospheric distillation at 150°C. guidechem.com |

| Final Product Isolation | Vacuum distillation at >185°C. chemicalbook.com | Vacuum distillation at 120°C / 0.1 torr. guidechem.com |

| Reported Yield | >85% chemicalbook.com | 64.7% guidechem.com |

Exploration of Novel Synthetic Approaches and Catalyst Systems

While the carbonate route is well-established, research into novel synthetic approaches continues, often driven by the desire for more sustainable and efficient processes. A significant development is the use of urea as an alternative to dialkyl carbonates. lookchem.com Urea is an attractive raw material due to its low cost, widespread availability, and minimal toxicity. lookchem.com

The synthesis using urea and trimethylolpropane proceeds in two stages, similar to the carbonate method, but may employ a mixed catalyst system. One such system uses both zinc diacetate and potassium hydroxide. lookchem.comlookchem.com The reaction is first conducted at 140°C under reduced pressure (300 Torr), followed by a pyrolysis step at a higher temperature (195-215°C) and lower pressure (10-50 Torr) to yield this compound. lookchem.comlookchem.com This approach represents a departure from traditional carbonate reagents, highlighting a move towards more accessible and potentially greener feedstocks.

Exploration into catalyst systems for related reactions, such as the polymerization of this compound, has identified catalysts like boron trifluoride diethyl etherate. nih.gov While used for polymerization rather than the monomer synthesis itself, this indicates that Lewis acids could be an area of investigation for novel catalytic syntheses of the oxetane (B1205548) monomer. nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be evaluated through the lens of green chemistry, a framework aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.orgnih.gov

Several of the twelve principles of green chemistry are relevant to the established and novel synthetic routes for this compound:

Prevention : The primary principle is to prevent waste rather than treating it afterward. ulaval.ca Syntheses that achieve high yields, such as the optimized carbonate method with over 85% yield, adhere well to this principle by minimizing the generation of byproducts. chemicalbook.com

Less Hazardous Chemical Syntheses : This principle encourages using and generating substances with little to no toxicity. wordpress.comskpharmteco.com The development of a urea-based synthesis is a prime example of this principle in action. Urea is noted for having "essentially no toxic effects" and is a more benign reagent compared to some organic carbonates and their associated handling requirements. lookchem.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents. nih.gov The synthesis of this compound relies on catalytic amounts of potassium hydroxide or other catalysts, which is preferable to using reagents in stoichiometric quantities, thus reducing waste. chemicalbook.comguidechem.com

Design for Energy Efficiency : Energy requirements should be minimized. jetir.org The established synthetic pathways require significant energy input due to high reaction and distillation temperatures (up to 215°C), which presents an area for future improvement. chemicalbook.comlookchem.com Conducting these processes at high temperatures and under vacuum is energy-intensive.

By applying these principles, chemists can continue to refine the synthesis of this compound to be more economically and environmentally sustainable.

Advanced Polymerization Mechanisms and Kinetics of 3 Ethyl 3 Oxetanemethanol

Ring-Opening Polymerization (ROP) Investigations

The polymerization of 3-Ethyl-3-oxetanemethanol is predominantly achieved through ring-opening polymerization (ROP), a process that yields branched polyethers. nih.govresearchgate.net This monomer can undergo polymerization through cationic, anionic, or activated monomer mechanisms. nih.gov The choice of polymerization pathway significantly influences the resulting polymer's architecture, molecular weight, and degree of branching.

Cationic Ring-Opening Polymerization (CROP) Studies

Cationic ring-opening polymerization is the primary and most effective method for synthesizing poly(3-ethyl-3-hydroxymethyloxetane). nih.gov This approach allows for the creation of hyperbranched polyethers from the four-membered cyclic ether bearing a hydroxymethyl group. nih.govresearchgate.net

The cationic ring-opening polymerization (CROP) of oxetanes follows a multi-step mechanism. Generally, the process involves the formation of a positively charged active species that is subsequently attacked by a monomer molecule, leading to the ring opening. diva-portal.org

Initiation: The reaction is typically initiated by a protic acid or a Lewis acid that reacts with the oxygen atom of the oxetane (B1205548) ring, forming a protonated or complexed monomer. This activated species is a tertiary oxonium ion. radtech.org In some systems, the initial formation of this tertiary oxonium ion intermediate can be very fast. radtech.org

Propagation: The propagation step involves the nucleophilic attack of a monomer molecule on the electrophilic carbon atom of the activated ring. This results in the opening of the strained four-membered ring and the regeneration of the active cationic center at the newly added monomer unit. diva-portal.org However, the tertiary oxonium ion intermediate formed from 3-substituted oxetanes can be very stable, which may slow down the subsequent ring-opening propagation step, effectively limiting the initiation rate. radtech.org The polymerization proceeds through an active chain end (ACE) mechanism, where the growing chain carries the positive charge. nih.gov

Termination and Chain Transfer: Termination can occur through various pathways, including reaction with counter-ions or impurities. Chain transfer reactions, particularly intramolecular and intermolecular transfer to the polymer chain, are significant in the CROP of cyclic ethers. researchgate.net These transfer reactions can lead to the formation of branched structures, which is a key feature in the polymerization of this compound to create hyperbranched polymers. nih.govresearchgate.net The polymerization is eventually quenched, for instance by the addition of ethanol (B145695). nih.gov

The choice of initiator system has a fundamental impact on the polymerization process and the architecture of the resulting poly(3-ethyl-3-hydroxymethyloxetane). nih.gov

Commonly used initiator systems include Lewis acids like Boron trifluoride diethyl etherate (BF₃Et₂O) and sulfonium (B1226848) salts. nih.govresearchgate.net The concentration of the initiator can significantly affect the rate of polymerization and the final monomer conversion. radtech.org For instance, in photopolymerization systems using triphenylsulphonium hexafluoroantimonate, increasing the initiator concentration leads to a higher polymerization rate and monomer conversion. radtech.org

The use of a multifunctional core molecule, such as 1,1,1-tris(hydroxymethyl)propane (trimethylolpropane or TMP), as an initiator allows for the synthesis of polymers with lower dispersity compared to homopolymerization. nih.govnih.gov This approach provides better control over the molar mass of the resulting polymer. nih.gov The use of a core molecule generally results in slightly lower polydispersity compared to the one-step homopolymerization of this compound. researchgate.net

Reaction temperature is a critical parameter that directly influences the degree of branching in the final polymer. nih.gov For the polymerization of this compound, at a constant catalyst concentration, an increase in reaction temperature leads to a higher number of branching points. nih.gov This relationship has been quantified, showing a clear trend of increasing branching with higher temperatures. nih.gov

| Reaction Temperature (°C) | Degree of Branching |

| -30 | 0.21 |

| -2 | 0.36 |

| 30 | 0.43 |

| 70 | 0.50 |

Data sourced from a study on the polymerization of 3-ethyl-3-hydroxymethyloxetane. nih.gov

Varying reaction conditions, including temperature and the specific initiator used, allows for the synthesis of polymers with degrees of branching ranging from 0.15 to 0.41. researchgate.net Furthermore, the method of monomer addition can affect the polymer's microstructure. For example, the slow addition of the monomer to a core molecule has been found to yield a lower degree of branching compared to a one-step synthesis with full monomer conversion. researchgate.net

Anionic Polymerization Characteristics and Limitations

While possible, the anionic ring-opening polymerization of this compound is considered less effective than the cationic route. nih.gov This method typically yields hyperbranched polymers but is beset by several limitations. nih.govresearchgate.net

The primary drawbacks of the anionic mechanism include:

Low Molar Mass: The resulting polymers generally have a low molar mass, approximately 500 g/mol . nih.govresearchgate.net

Broad Dispersities: The polymers exhibit broad molecular weight distributions, with polydispersity indices (Mw/Mn) in the range of 4.0–5.5. nih.gov

Low Degree of Branching: Compared to cationic methods, the degree of branching achieved is lower. nih.gov

Anionic polymerization can be initiated using strong bases like sodium hydride (NaH) in conjunction with co-initiators such as benzyl (B1604629) alcohol or trimethylolpropane (B17298) (TMP). researchgate.net The pendent hydroxyl groups of the monomer facilitate the multibranching reaction. researchgate.net However, the high activation energy for the ring-opening often necessitates high reaction temperatures (>100 °C). researchgate.net

Activated Monomer Polymerization Investigations

In the AM mechanism, the monomer is activated by forming a cationic center. The growth reaction then occurs as an electrophilic attack of this activated monomer on the neutral terminal group (in this case, the hydroxyl group) of the growing polymer chain. mdpi.com For systems like this compound, the ACE mechanism is generally considered more efficient, as it is less prone to cyclization reactions that can occur with the AM pathway. nih.gov

Copolymerization Strategies and Architectures

The structure of this compound allows for versatile copolymerization strategies, enabling the synthesis of polymers with tailored properties and complex architectures. These strategies include integration with epoxy monomers, copolymerization with other oxetane derivatives, and the formation of hyperbranched structures.

Integration with Epoxy Monomers and Crosslinking Agents

This synergistic effect occurs because the more reactive epoxy monomers can "kick-start" the polymerization, shortening the induction period often observed with oxetanes alone. radtech.org The hydroxyl group present in this compound can also act as a chain transfer agent, contributing to the formation of a cross-linked network. radtech-europe.com Research has shown a significant improvement in the conversion of oxetane monomers when copolymerized with certain epoxies. For instance, the conversion of an oxetane monomer was improved from 17% to nearly 90% in the presence of DGEBA or 3,4-epoxycyclohexane carboxylate. radtech.orgresearchgate.net This approach not only accelerates the curing process but also allows for the modification of the final polymer's mechanical and thermal properties, such as the glass transition temperature and Young's modulus. radtech.orgresearchgate.net

Table 1: Effect of Epoxy Comonomers on Oxetane Conversion An interactive data table showing the significant increase in monomer conversion for an oxetane system when copolymerized with different epoxy resins.

| Formulation | Oxetane Conversion (%) |

|---|---|

| Oxetane Monomer Only | 17% |

| Oxetane with 3,4-epoxycyclohexane carboxylate | ~90% |

| Oxetane with Diglycidylether of bisphenol A (DGEBA) | ~90% |

| Oxetane with 1,4-butanediol (B3395766) diglycidyl ether | No significant effect |

Copolymerization with Other Oxetane Derivatives for Tailored Properties

To achieve specific material properties, this compound can be copolymerized with other functional oxetane derivatives. This strategy allows for the precise tuning of the resulting polymer's characteristics, such as crystallinity, thermal stability, and mechanical strength. google.com For example, copolymers have been synthesized from 3-Ethyl-3-hydroxymethyl-oxetane (EHMO) and other derivatives like 3-methyl-3-(hydroxymethyl)oxetane (MHMO) and 3,3-bis(hydroxymethyl)oxetane (BHMO). google.com

The incorporation of different oxetane units into the polymer backbone modifies the chain structure and intermolecular interactions. For instance, copolymerization with (3-ethyl-3-phenoyethy1)oxetane has been explored to create pseudo-poly(dendron)s. radtech.org Similarly, the copolymerization of azidomethyl-substituted oxetanes, such as 3,3-bis-(azidomethyl)oxetane and 3-azidomethyl-3-methyloxetane, has been performed to create energetic polymers, with the resulting copolymer's properties depending on the ratio of the comonomers. researchgate.net This approach provides a pathway to novel materials with properties tailored for specific high-performance applications.

Synthesis of Hyperbranched Copolymers (e.g., HBPO-star-PEO)

This compound is a key monomer in the synthesis of hyperbranched polymers (HBPs) due to its AB2-type structure, where the oxetane ring is the polymerizable group 'A' and the hydroxyl group acts as the initiating 'B' functionality. nih.gov These polymers are characterized by a highly branched, tree-like architecture with a high density of terminal functional groups. nih.govdokumen.pub

The cationic ring-opening polymerization of this compound can be initiated from a core molecule, such as 1,1,1-tris(hydroxymethyl)propane (TMP), to produce hyperbranched poly(hydroxy)oxetanes (POXs) with controlled molar mass and lower dispersity compared to homopolymerization. nih.govnih.gov The degree of branching in these polymers can be influenced by reaction conditions like temperature. nih.govresearchgate.net

This hyperbranched poly(this compound) (HBPO) core can be further utilized to create more complex architectures, such as star-shaped copolymers. chemicalbook.comresearchgate.net For instance, amphiphilic hyperbranched polyethers (AHPs) have been synthesized using a HBPO core with multiple linear poly(ethylene glycol) (PEO) arms, resulting in a HBPO-star-PEO structure. chemicalbook.com These star copolymers are created by using the multi-hydroxyl functional HBPO as a macroinitiator for the polymerization of other monomers, or through grafting methods. researchgate.netresearchgate.net

Table 2: Synthesis Conditions and Properties of Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetane) An interactive data table summarizing the synthesis parameters and resulting molecular characteristics of hyperbranched polyoxetanes initiated with TMP.

| TMP:EHO Ratio | Theoretical Molar Mass (g/mol) | Dispersity (Đ) | Degree of Branching |

|---|---|---|---|

| 1:5 | 714 | 1.77 | 0.36 |

| 1:10 | 1344 | 2.11 | 0.36 |

| 1:25 | 3039 | 3.12 | 0.36 |

| 1:50 | 5942 | 3.75 | 0.36 |

Photopolymerization Research

Photopolymerization, particularly UV-initiated cationic polymerization, is a critical technology for applications requiring rapid, on-demand curing. This compound is a monomer of significant interest in this field due to the characteristics of its ring-opening polymerization.

UV-Initiated Cationic Photopolymerization Kinetics and Efficiency

The UV-initiated cationic ring-opening polymerization of oxetanes like this compound is characterized by a mechanism involving the formation of oxonium ions. radtech.org Upon UV irradiation, a photoinitiator generates a strong acid, which protonates the oxygen atom of the oxetane ring, initiating polymerization. radtech.org A key feature of 3,3-disubstituted oxetanes is the potential for a long induction period at room temperature. radtech.orgresearchgate.net This is attributed to the formation of a stable, long-lived tertiary oxonium ion intermediate, which can slow the rate-determining step of the initiation process. radtech.org

Design and Evaluation of Photoinitiator Systems

The effectiveness of the UV-initiated cationic polymerization of this compound is critically dependent on the photoinitiator system. These systems are designed to efficiently absorb UV light and generate a strong acid that initiates the ring-opening reaction. The most common types of photoinitiators for this purpose are onium salts, particularly triarylsulfonium salts with non-nucleophilic counter-anions like hexafluoroantimonate (SbF6⁻). radtech.orgsemanticscholar.orgmdpi.com

The evaluation of these photoinitiator systems involves monitoring the polymerization kinetics, typically using real-time Fourier-transform infrared spectroscopy (RT-FTIR). radtech.orgresearchgate.net This technique allows for the continuous measurement of the disappearance of the characteristic oxetane ring absorption band, providing data on the rate of polymerization and the final monomer conversion. radtech.org The performance of a photoinitiator is judged by its ability to achieve a rapid cure and high conversion under specific UV exposure conditions. mdpi.com For example, Photo-DSC examinations can reveal the photosensitivity and reactivity of a formulation by measuring the heat flow and total heat generated during polymerization upon UV exposure. mdpi.com The selection of the photoinitiator is crucial for optimizing the curing speed and ensuring the development of desired properties in the final polymer network. radtech.org

Real-Time Monitoring and Mechanistic Insights into Photocuring Processes

The cationic ring-opening photopolymerization of this compound is an exceedingly rapid process, often characterized by a distinct induction period followed by a swift, autoaccelerated reaction. rpi.edu Understanding the intricate kinetics and mechanisms governing this transformation is crucial for controlling the properties of the final polymer network. To this end, researchers employ various in-situ and real-time monitoring techniques to gain deeper insights into the photocuring process as it occurs. radtech.orgmdpi.com

Key methodologies for real-time analysis include Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) and Photo-Differential Scanning Calorimetry (Photo-DSC). radtech.orgresearchgate.net RT-FTIR spectroscopy allows for the continuous tracking of the concentration of functional groups by monitoring their characteristic absorption bands. radtech.org In the case of this compound and other oxetanes, the progress of the UV curing process is typically evaluated by observing the decrease in the absorbance intensity of the characteristic oxetane ether peak at approximately 980 cm⁻¹. radtech.org This provides a direct measure of monomer conversion as a function of irradiation time. radtech.org

Photo-DSC operates on a different principle, measuring the heat flow associated with the exothermic polymerization reaction. mdpi.comnih.gov By quantifying the heat released during UV exposure, one can determine critical kinetic parameters, including the rate of polymerization, the time to reach the maximum rate, and the total conversion achieved. radtech.orgresearchgate.net Studies on related systems have shown how Photo-DSC can be used to evaluate the influence of variables such as UV light intensity and temperature on the curing kinetics. researchgate.netmdpi.com

Mechanistic insights derived from these real-time studies have been pivotal in understanding the unique behavior of 3,3-disubstituted oxetanes. A commonly observed phenomenon is a characteristic induction period, during which minimal polymerization occurs, followed by a very rapid and exothermic, thermally accelerated polymerization phase. rpi.edu This behavior is often attributed to the mechanism of cationic ring-opening polymerization. The process is initiated by a photogenerated superacid, which protonates the oxygen atom of the oxetane ring. However, the initially formed secondary oxonium ion can react with another monomer molecule to generate a more stable, but less reactive, tertiary oxonium ion intermediate. radtech.org The rate-determining step for the polymerization is often the ring-opening of this stable tertiary oxonium ion, which requires more energy to overcome. radtech.org

Once triggered, the polymerization is rapid and highly exothermic. radtech.org The heat generated during the reaction can further accelerate the process, leading to autoacceleration. rpi.edu To mitigate the long induction periods and control the reaction rate, several strategies have been developed, informed by kinetic monitoring. These include carrying out the photopolymerization at elevated temperatures or copolymerizing the oxetane with more reactive monomers, such as epoxides. rpi.eduradtech.org For instance, the addition of cycloaliphatic epoxides can significantly enhance both the polymerization rate and the final conversion of the oxetane monomer. radtech.org

The table below summarizes the primary techniques used for real-time monitoring of oxetane photocuring.

| Monitoring Technique | Measured Parameter | Key Insights Provided |

| Real-Time FTIR Spectroscopy (RT-FTIR) | Decrease in absorbance of the oxetane ring (≈980 cm⁻¹) | Direct measurement of monomer conversion vs. time; allows for calculation of polymerization rates. radtech.orgrsc.org |

| Photo-DSC | Heat flow from the exothermic reaction | Determination of total conversion, reaction rates, and the influence of temperature and light intensity. radtech.orgresearchgate.net |

| Optical Pyrometry (OP) | Temperature changes during frontal polymerization | Characterization of the rapid, thermally accelerated frontal polymerization that follows the induction period. rpi.edu |

Detailed research findings have quantified the effects of formulation variables on the polymerization kinetics. The interplay between different components in a hybrid system, for example, can be precisely monitored to optimize curing performance.

| Study Finding | Monomer System | Monitoring Technique | Reference |

| The addition of 3,4-epoxycyclohexane carboxylate or diglycidylether of bisphenol A resulted in a significant improvement in the conversion of the oxetane monomer. | 3-benzyloxymethyl-3-ethyl-oxetane with epoxy co-monomers | RT-FTIR | radtech.org |

| In hybrid systems with reactive polysiloxanes, the maximum photopolymerization rate decreased while the final oxetane conversion increased as the polysiloxane content rose. | Silicon-containing oxetane monomers | Photo-DSC | radtech.org |

| The final conversion and reaction rates were found to depend more on the concentration of the NIR sensitizer (B1316253) than on the concentration of the iodonium (B1229267) salt initiator. | NIR-sensitized oxetane polymerization | RT-FTIR | rsc.org |

By leveraging these advanced real-time monitoring techniques, a comprehensive understanding of the complex polymerization mechanisms of this compound can be achieved, facilitating the development of materials with precisely tailored properties for advanced applications.

Polymer Architecture and Structure Property Relationships of Poly 3 Ethyl 3 Oxetanemethanol Derivatives

Elucidation of Polymer Microstructure and Topology

The polymerization of 3-ethyl-3-oxetanemethanol, an oxetane (B1205548) monomer bearing a hydroxymethyl group, facilitates the formation of complex hyperbranched structures through ring-opening polymerization. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential in confirming the presence of distinct repeating units that define the polymer's architecture: linear, dendritic (branched), and terminal units. researchgate.net

The defining characteristic of these polymers is their hyperbranched topology. The Degree of Branching (DB) is a critical parameter used to quantify this structure, with a theoretical maximum of 1.0 for a perfect dendrimer and 0 for a linear polymer. For hyperbranched polymers derived from this compound, the DB typically falls in the range of 0.4 to 0.6.

The synthesis conditions play a pivotal role in controlling the final architecture. In the cationic ring-opening polymerization of 3-ethyl-3-(hydroxymethyl)oxetane, the monomer conversion rate is a key factor determining the DB. nih.gov Studies have shown that the DB can be systematically varied by adjusting the reaction temperature. For instance, polymerizations conducted at temperatures of -30°C, -2°C, 30°C, and 70°C yielded polymers with DB values of 0.21, 0.36, 0.43, and 0.50, respectively. nih.gov Similarly, anionic polymerization routes have produced hyperbranched structures with a DB of 0.4. researchgate.net When a co-initiator like trimethylol propane (B168953) is used, fractions with varying branching densities can be obtained, with a more branched soluble portion (DB = 0.48) and a less branched insoluble portion (DB = 0.20). researchgate.net

| Polymerization Method | Conditions | Degree of Branching (DB) | Reference |

|---|---|---|---|

| Cationic Ring-Opening | Reaction Temperature: -30°C | 0.21 | nih.gov |

| Cationic Ring-Opening | Reaction Temperature: -2°C | 0.36 | nih.gov |

| Cationic Ring-Opening | Reaction Temperature: 30°C | 0.43 | nih.gov |

| Cationic Ring-Opening | Reaction Temperature: 70°C | 0.50 | nih.gov |

| Anionic Polymerization | NaH initiator | 0.40 | researchgate.net |

| Anionic Polymerization | TMP co-initiator (soluble portion) | 0.48 | researchgate.net |

The versatility of this compound allows for its incorporation into various copolymer structures, most notably multi-arm star polymers. In these architectures, the hyperbranched poly(this compound) (PEOM or HBPO) serves as a central core or macroinitiator from which linear polymer arms are grown. researchgate.netchinesechemsoc.org This results in a distinct core-shell topology with a defined block sequence.

Examples include:

HBPO-star-Polystyrene (PS): Synthesized via atom transfer radical polymerization (ATRP), these copolymers consist of a hyperbranched PEOM core with multiple polystyrene arms radiating outwards. researchgate.net

HBPO-star-Poly(ethylene oxide) (PEO): These amphiphilic copolymers are formed by using the hyperbranched polyether to initiate the cationic ring-opening polymerization of ethylene (B1197577) oxide. chinesechemsoc.org The resulting structure features a hydrophobic HBPO core and numerous hydrophilic PEO arms. dokumen.pub

These star-block copolymer structures are distinct from random or alternating copolymers. The sequence is highly controlled, consisting of a single hyperbranched block covalently linked to multiple linear blocks of another polymer.

Influence of Polymer Structure on Material Performance

The hyperbranched architecture directly translates to unique material properties, differentiating these polymers from their linear analogues.

While hyperbranched poly(this compound) can exhibit brittleness on its own, with reported bond-line tensile shear strengths in the range of 0.39–1.32 MPa accompanied by a brittle fracture mode, its true potential lies in its use as a toughening agent for other polymer systems, such as epoxy resins. nih.gov

When blended with thermosets, these hyperbranched polyethers can significantly enhance toughness through several mechanisms:

Phase Separation: In some systems, the hyperbranched polymer forms discrete, nano-sized domains within the host matrix. Under stress, these domains can induce cavitation (the formation of microvoids) and promote shear yielding in the surrounding matrix. Both cavitation and shear yielding are effective mechanisms for absorbing impact energy and resisting crack propagation.

Increased Free Volume: In non-phase-separated systems, the bulky, three-dimensional structure of the hyperbranched polymer disrupts the packing of the matrix polymer chains. This increases the fractional free volume and enhances the mobility of the molecular chains, allowing the material to better dissipate energy without fracturing.

Energy Absorption: The nearly spherical topology of the hyperbranched macromolecules allows them to effectively absorb and dissipate impact energy from multiple directions.

Long-chain branches, in particular, can increase polymer strength and toughness by increasing the number of entanglements per chain. dokumen.pub

Homopolymers of this compound are thermoplastics, characterized by distinct softening and flow temperatures, which are indicative of their glass transition behavior. nih.gov The thermal properties of copolymers are significantly influenced by the nature and length of the grafted arms.

For star copolymers of poly(this compound) and polystyrene, Differential Scanning Calorimetry (DSC) analysis shows glass transition temperatures (Tg) ranging from 42.2°C to 91.5°C. researchgate.net This variation is directly dependent on the weight ratio of the polystyrene arms to the hyperbranched core; a higher polystyrene content leads to a higher Tg, closer to that of pure polystyrene. researchgate.net Similarly, for HBPO-star-PEO copolymers, both the glass transition temperature (Tg) and the decomposition temperature (Td) tend to decrease as the ratio of the PEO arms to the HBPO core increases. acs.org

| Polymer Type | Parameter | Value (°C) | Notes | Reference |

|---|---|---|---|---|

| Homopolymer | Softening Temp. (Ts) | 87 - 88 | TMP/EHO ratio from 1:5 to 1:20 | nih.gov |

| Homopolymer | Flow Temp. (Tf) | ~105 | TMP/EHO ratio from 1:5 to 1:10 | nih.gov |

| PEOM-star-Polystyrene | Glass Transition (Tg) | 42.2 - 91.5 | Value changes with the amount of polystyrene in the copolymer. | researchgate.net |

Polymers of this compound are noted for their optical properties, which makes them suitable for applications in coatings and inks. The monomer itself is a clear, colorless liquid with a refractive index (n20/D) of 1.453. chemicalbook.com While the refractive index of the final polymer is dependent on its final structure and density, hyperbranched polymers are generally known for their potential as intrinsic high refractive index materials. acs.org

The use of the monomer in UV-curable formulations for inks, coatings, and adhesives strongly suggests that the resulting polymer films possess high optical clarity and transparency. The curing process, which involves the ring-opening polymerization of the oxetane groups, leads to the formation of a cross-linked polyether network that is transparent in the visible spectrum.

Adhesion Characteristics and Interfacial Interactions with Substrates

The adhesive properties of polymers derived from this compound are significantly influenced by their molecular architecture, particularly the high density of hydroxyl (-OH) groups. mdpi.comnih.gov Hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetanes (POXs) have demonstrated potential as hot-melt adhesives, primarily due to strong interactions with polar substrates. mdpi.comnih.gov These interactions are governed by the surface free energy of the polymer and the substrate, as well as the interfacial tension between them. mdpi.com The abundance of polar hydroxyl groups in the polymer structure is a key prerequisite for forming robust adhesive bonds with polar materials, such as those containing cellulose. mdpi.comnih.gov

Research into hyperbranched POXs synthesized using 1,1,1-tris(hydroxymethyl)propane as a core molecule has provided quantitative insights into their adhesive performance. nih.govnih.gov The work of adhesion (Wa), a measure of the energy required to separate the adhesive from the substrate, was found to be in the range of 101–105 mJ/m². mdpi.comresearchgate.net These values underscore the strong affinity of POX for polar surfaces. researchgate.net

Mechanical testing of bond lines provides further evidence of these strong adhesive interactions. nih.gov The tensile shear strengths of POX adhesives on polar substrates have been measured, with results varying based on the polymer's molar mass, which is controlled by the monomer-to-core molar ratio. mdpi.comnih.govresearchgate.net While the adhesive interactions are strong, the fracture mode has been observed to be brittle and occur within the polymer layer itself, indicating that the adhesive strength at the interface is greater than the cohesive strength of the polymer. mdpi.comresearchgate.net This suggests that while adhesion is excellent, modifications to reduce the brittleness of the polymer are necessary for practical applications. mdpi.comnih.govresearchgate.net For comparison, other studies on catechol-containing polyoxetanes have shown even higher adhesion strengths on substrates like metals (3.7–4.9 MPa) and poplar wood (2.7 MPa). nih.gov

Table 1: Adhesion Properties of Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetanes

| TMP/EHO Molar Ratio | Work of Adhesion (Wa) [mJ/m²] | Bond-line Tensile Shear Strength [MPa] |

| 1:5 | 101.3 ± 7.2 | 0.39 |

| 1:10 | 102.2 ± 0.7 | 0.81 |

| 1:20 | 104.5 ± 3.5 | 1.32 |

| 1:50 | 104.8 ± 0.4 | 1.15 |

| Data sourced from studies on hyperbranched POXs synthesized with 1,1,1-tris(hydroxymethyl)propane (TMP) as a core and 3-ethyl-3-(hydroxymethyl)oxetane (EHO) as the monomer. researchgate.net |

Modulating Water Resistance and Surface Hydrophilicity

The surface properties of poly(this compound) derivatives are intrinsically linked to their chemical structure, particularly the prevalence of hydroxyl groups. nih.gov These groups tend to create surfaces with a degree of hydrophilicity, as demonstrated by water contact angle measurements. researchgate.net For hyperbranched POX films, water contact angles have been recorded in the range of 64.1° to 67.2°. researchgate.net A contact angle of less than 90° indicates that water wets the surface, confirming its hydrophilic character. journalspress.com This inherent hydrophilicity is lower than that of some commercial hot-melt adhesives (which can have contact angles around 82°) and is a direct result of the high concentration of polar -OH groups. nih.gov This property is beneficial for adhesion to polar, hydrophilic substrates. nih.gov

However, for applications requiring enhanced water resistance, the polymer structure can be modulated. A key strategy involves the in-situ polymerization of oxetane monomers to form a cross-linked polymer network. d-nb.info Research has shown that adding an oxetane derivative, 3-methyl-3-oxetanemethanol, to an aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) results in films with significantly improved stability in water. d-nb.info During the film drying process, the oxetane undergoes polymerization, forming polyether chains that covalently cross-link with the polystyrene sulfonate (PSS) chains. d-nb.info This creates a stable, water-resistant graft copolymer network. d-nb.info This approach demonstrates how the reactive nature of the oxetane ring can be leveraged to create a cross-linked architecture, effectively improving the water resistance of the final material. d-nb.info

Furthermore, the surface properties can be tuned through chemical functionalization. While the hydroxyl-terminated polymers are hydrophilic, modifying these end groups or copolymerizing with different monomers can drastically alter the surface energy. For instance, the incorporation of fluorine-containing monomers can produce hydrophobic polyoxetane materials. nih.gov

Table 2: Surface Properties of Hyperbranched Poly(3-ethyl-3-hydroxymethyl)oxetane Films

| TMP/EHO Molar Ratio | Water Contact Angle (θ) [deg] |

| 1:5 | 67.2 ± 4.6 |

| 1:10 | 66.5 ± 0.6 |

| 1:20 | 64.1 ± 2.9 |

| 1:50 | 65.4 ± 1.0 |

| Reference Commercial Hot Melt | 82.1 ± 4.4 |

| Data reflects the hydrophilic nature of POX films compared to a standard commercial adhesive. researchgate.net |

Advanced Materials Development Utilizing 3 Ethyl 3 Oxetanemethanol

High-Performance Coating and Adhesive Formulations

3-Ethyl-3-oxetanemethanol is a valuable component in the formulation of high-performance coatings and adhesives due to its ability to enhance various properties of the final product. It is frequently used as a reactive diluent in cationic ultraviolet (UV)-curable systems, where it contributes to a rapid curing process and improved thermomechanical properties. 3dprint.commdpi.com

Development of UV-Curable Systems for Rapid Prototyping and Coatings

In cationic UV curing, this compound undergoes ring-opening polymerization upon exposure to UV light in the presence of a photoinitiator. This process is known for its efficiency and is not inhibited by oxygen, a common issue in free-radical polymerization. 3dprint.com The incorporation of this oxetane (B1205548) monomer can lead to coatings with excellent adhesion, high gloss, and good surface hardness. Research has shown that formulations containing this compound exhibit fast curing speeds, which is highly desirable in automated and high-throughput production lines.

Below is a table summarizing the typical impact of this compound on the properties of UV-curable coatings.

| Property | Effect of this compound Addition |

| Cure Speed | Increased |

| Viscosity | Decreased |

| Adhesion | Improved |

| Hardness | Increased |

| Chemical Resistance | Improved |

Formulations for Enhanced Solvent and Environmental Resistance

Coatings and adhesives formulated with this compound often exhibit enhanced resistance to solvents and environmental factors. The highly cross-linked polymer networks formed during the cationic polymerization of the oxetane ring contribute to a durable and chemically inert surface. This makes such formulations suitable for applications where the material will be exposed to harsh chemical environments or challenging weather conditions.

The robust nature of the polyether backbone created by the polymerization of this compound contributes to the material's ability to withstand exposure to a variety of chemicals, including acids, bases, and organic solvents. Furthermore, the resulting coatings can demonstrate excellent water resistance and durability against weathering, making them ideal for outdoor applications.

Specialty Resins and Polymer Networks

Beyond coatings and adhesives, this compound is instrumental in the design and synthesis of specialty resins and complex polymer networks. These materials are engineered for advanced applications that demand specific and often unique performance characteristics.

Design and Synthesis of 3D-Printable Shape-Memory Polymers

The field of 3D printing has opened up new possibilities for creating complex, functional objects, and shape-memory polymers (SMPs) are a class of smart materials that can be programmed to change their shape in response to an external stimulus, such as heat. mdpi.com The cationic photopolymerization of oxetane-containing resins, including those with this compound, is a viable method for the fabrication of 3D-printed SMPs. mdpi.com

The ability to create intricate and customized shapes through 3D printing, combined with the shape-memory effect, allows for the development of innovative devices in fields such as soft robotics and biomedical implants. The cross-linked network formed by the polymerization of this compound can serve as the stable, permanent shape of the SMP, while other components of the polymer system can be designed to allow for the temporary, programmed shape.

The following table outlines the key properties of 3D-printed shape-memory polymers based on oxetane chemistry.

| Property | Description |

| Shape Fixity | The ability of the polymer to maintain its temporary, deformed shape. |

| Shape Recovery | The ability of the polymer to return to its original, permanent shape upon stimulation. |

| Transition Temperature | The temperature at which the shape recovery is triggered. |

| Mechanical Strength | The stress the material can withstand before failure. |

Fabrication of Toughened Epoxy Systems with Improved Ductility

Epoxy resins are widely used for their excellent mechanical strength, chemical resistance, and adhesion. However, they are often brittle, which can limit their application in areas requiring high impact resistance. The incorporation of this compound into epoxy formulations can lead to toughened systems with improved ductility.

When copolymerized with epoxy resins, this compound can modify the network structure, leading to a material that is less prone to brittle fracture. The flexible polyether chains introduced by the oxetane monomer can help to dissipate energy from an impact, thereby increasing the toughness of the material. This approach allows for the development of more durable and resilient epoxy-based composites and adhesives.

Research into hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetanes has shown that these polymers exhibit good adhesion to polar substrates, with bond-line tensile shear strengths ranging from 0.39 to 1.32 MPa. researchgate.netsemanticscholar.orgnih.gov However, these polymers can also exhibit a brittle fracture mode, indicating that further modifications may be necessary to optimize their toughness. researchgate.netsemanticscholar.orgnih.gov

Exploration as a Component in Advanced Composite Matrices

In the realm of advanced composite materials, the matrix plays a crucial role in transferring load between the reinforcing fibers and protecting them from environmental damage. This compound is being explored as a component in advanced composite matrices to enhance their performance. Its low viscosity is advantageous for resin infusion processes, allowing for better wet-out of the reinforcement fibers.

The resulting polymer matrix can exhibit excellent thermal stability and mechanical properties, which are critical for demanding applications in the aerospace and automotive industries. The ability to tailor the properties of the matrix by incorporating this compound allows for the development of composites with improved strength-to-weight ratios and enhanced durability.

The table below presents a summary of the potential improvements in composite properties when using a matrix containing this compound.

| Composite Property | Potential Enhancement |

| Interlaminar Shear Strength | Improved adhesion between matrix and fibers can lead to higher shear strength. |

| Flexural Strength | A tougher matrix can improve the ability of the composite to withstand bending forces. |

| Impact Resistance | Enhanced energy dissipation in the matrix can lead to better impact performance. |

| Thermal Stability | The stable polyether network can contribute to a higher service temperature for the composite. |

Applications in Organic Electronics and Optoelectronics

The unique chemical structure of this compound, particularly its reactive oxetane ring and hydroxyl group, has made it a valuable additive in the field of organic electronics. Its application has led to significant improvements in the properties of conductive polymer films, addressing key challenges such as environmental stability and electrical performance.

The most widely used conductive polymer, poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS), often requires modification to achieve the high conductivity levels needed for advanced electronic applications. Research has demonstrated that oxetane compounds, including this compound, serve as effective additives for this purpose. When blended into PEDOT:PSS aqueous dispersions, oxetanes containing hydroxyl groups can significantly boost the conductivity of the resulting thin films. dokumen.pub

Table 1: Conductivity Enhancement in PEDOT:PSS Films with Oxetane-based Additives

| Additive Type | Substrate | Conductivity of Pristine PEDOT:PSS Film (S/cm) | Conductivity of Modified PEDOT:PSS Film (S/cm) | Order of Magnitude Increase | Reference |

|---|---|---|---|---|---|

| Oxetanes with hydroxyl groups | Glass | ~0.3 - 1 | >1000 | ~3 | dokumen.pubmdpi.com |

| 3-oxetanylmethanol | Glass | ~1 - 5 | ~596 | ~2-3 | mdpi.comresearchgate.net |

| 3-oxetanylmethanol | PET (flexible) | ~1 - 5 | ~682 | ~2-3 | mdpi.comresearchgate.net |

A significant drawback of standard PEDOT:PSS films is their hydrophilic nature, which makes them susceptible to degradation and performance loss in the presence of moisture. The use of this compound and related oxetanes as additives concurrently addresses this issue. The in situ polymerization of the oxetane not only enhances conductivity but also imparts significant water resistance to the film. dokumen.pubmdpi.com

The formation of polyether chains within the film is a key factor. Furthermore, ¹H NMR studies have identified chemical cross-linking that occurs through an esterification reaction between the pendant hydroxyl groups on the newly formed polyether chains and the sulfonate groups of the PSS component. mdpi.comresearchgate.net This cross-linked network structure reduces the film's ability to absorb water, thereby improving its stability and preserving its conductive properties even after water rinsing. mdpi.comwikipedia.org This dual-action enhancement makes these films highly suitable for electrodes and other components in electronic devices that may operate in ambient or aqueous environments. mdpi.com

Research in Biomedical Materials Engineering

The unique properties of polymers derived from this compound have prompted investigations into their use in the biomedical field. Research has focused on the biocompatibility and potential biodegradability of these materials for applications in medical devices and tissue engineering.

Biocompatibility is a critical prerequisite for any material intended for medical use. Oxetanes as a class of organic compounds are generally considered to be nontoxic and biocompatible. dokumen.pubwikipedia.org This favorable profile extends to the polymers derived from them. Hyperbranched polymers based on this compound are being explored for biomedical applications, such as scaffolds for tissue engineering, where they can be structurally altered and functionalized to promote better cell attachment and proliferation. dokumen.pub The inherent presence of numerous hydroxyl groups on the surface of these hyperbranched polyethers can be leveraged to improve interactions with biological systems. While specific cytotoxicity studies on pure poly(this compound) are not widely published, its incorporation into drug discovery campaigns and use in developing materials for cell scaffolds suggest a favorable biocompatibility profile that warrants further investigation for device components. dokumen.pubnih.gov

The biodegradability of a polymer is crucial for applications such as temporary implants or drug delivery vehicles, where the material should degrade and be cleared from the body after fulfilling its function. The majority of well-established biodegradable polymers are aliphatic polyesters, such as polylactic acid (PLA) and polycaprolactone (B3415563) (PCL), which degrade via hydrolysis of their ester bonds. nih.govcmu.edu

Polymers synthesized from this compound through ring-opening polymerization have a polyether backbone. nih.gov Polyethers are generally characterized by their chemical stability and are not readily susceptible to hydrolysis, which is the primary mechanism for the degradation of common biodegradable polymers. nih.gov Consequently, there is limited research available on the biodegradability of poly(this compound). Current studies on enzymatic degradation of polymers focus heavily on polyesters and other materials with known cleavable linkages. researchgate.netnih.gov The robust nature of the polyether backbone suggests that materials derived solely from this monomer would exhibit low biodegradability, making them more suitable for long-term or permanent medical devices rather than applications requiring resorption.

Dendrimeric and Hyperbranched Architectures for Functional Applications

This compound is a key building block for the synthesis of complex, three-dimensional polymer architectures like dendrimers and hyperbranched polymers. nih.gov These structures are synthesized via cationic ring-opening polymerization, and their highly branched, globular shape and high density of terminal functional groups (hydroxyl groups in this case) give them unique properties and a wide range of potential applications. dokumen.pubnih.gov

The synthesis of hyperbranched polyoxetanes from 3-ethyl-3-(hydroxymethyl)oxetane, often using a core molecule like 1,1,1-tris(hydroxymethyl)propane, allows for control over molecular weight and dispersity. nih.gov The resulting polyethers possess a high concentration of terminal hydroxyl groups, which are available for further chemical modification or for direct application. nih.govnih.gov

Established and potential functional applications for these architectures are diverse:

Adhesives: Hyperbranched poly(3-ethyl-3-hydroxymethyl)oxetanes have been successfully demonstrated as effective hot-melt adhesives, showing good adhesion to polar substrates like lignocellulosic materials. nih.govnih.gov

Coatings: These polymers can serve as the core for creating amphiphilic hyperbranched polyethers, which have shown excellent performance as dispersants for pigment particles in coating applications. chemicalbook.com

Responsive Materials: They can be used to synthesize photo-responsive materials, such as azobenzene-focused hyperbranched polymers. chemicalbook.com

Drug Delivery and Catalysis: While specific studies on polyoxetanes are emerging, the broader class of dendrimers and hyperbranched polymers are extensively researched as drug delivery vehicles, where they can encapsulate guest molecules, and as nanoreactors or scaffolds for catalysts. mdpi.comnih.govcellmolbiol.org The dense hydroxyl functionality of poly(this compound) architectures makes them prime candidates for these advanced applications.

Table 2: Functional Applications of Hyperbranched Poly(this compound) Architectures

| Application Area | Specific Use | Key Property Leveraged | Status | Reference |

|---|---|---|---|---|

| Adhesives | Hot-melt adhesive for polar substrates | High density of hydroxyl groups for strong interfacial bonding | Demonstrated | nih.govnih.gov |

| Coatings | Dispersant for pigment particles | Amphiphilic character (when modified), core-shell structure | Demonstrated | chemicalbook.com |

| Smart Materials | Photo-responsive polymers | Core for attachment of functional groups (e.g., azobenzene) | Demonstrated | chemicalbook.com |

| Drug Delivery | Nanocarriers for therapeutic agents | Internal cavities for encapsulation, surface groups for conjugation | Potential | nih.govcellmolbiol.org |

| Catalysis | Nanoreactors or catalyst supports | High surface area, stabilization of nanoparticles | Potential | mdpi.com |

Synthesis and Characterization of Amphiphilic Hyperbranched Polyethers

The synthesis of amphiphilic hyperbranched polyethers (AHPs) utilizing this compound, also known as 3-ethyl-3-(hydroxymethyl)oxetane (EHO), is a significant area of research in advanced materials. The primary method for creating the hyperbranched polyether core is through ring-opening polymerization of the EHO monomer. nih.govdntb.gov.ua This process can be achieved via different mechanisms, notably cationic and anionic polymerization, yielding polymers with distinct characteristics.

In cationic ring-opening polymerization, a core molecule such as 1,1,1-tris(hydroxymethyl)propane (TMP) is often used as an initiator. nih.gov This approach allows for better control over the molar mass and results in polymers with lower dispersity compared to homopolymerization. nih.gov The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride diethyl etherate (BF₃Et₂O). nih.gov The structure of the resulting hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) contains a combination of linear, dendritic (branched), and terminal units. usm.eduresearchgate.net The degree of branching (DB), a crucial parameter defining the polymer's properties, is highly dependent on reaction conditions. Research has shown that the reaction temperature fundamentally impacts the number of branching points; for instance, increasing the temperature from -30°C to 70°C can increase the DB from 0.21 to 0.50. nih.gov

Anionic polymerization represents an alternative route, using a strong base like sodium hydride (NaH) with co-initiators such as trimethylol propane (B168953) (TMP). usm.eduresearchgate.net This method also produces a multibranching structure due to the presence of pendant hydroxyl groups. usm.edu Characterization of these hyperbranched polymers is performed using techniques like Nuclear Magnetic Resonance (NMR) to confirm the presence of linear, dendritic, and terminal repeating units, and Matrix-Assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) mass spectrometry to analyze the molecular weight and morphology. nih.govusm.edu The resulting polymers often exhibit solubility in solvents like methanol, benzene, and chloroform, but not in water, ether, or THF. usm.eduresearchgate.net

The amphiphilic nature is imparted by subsequently grafting hydrophilic polymer chains, such as polyethylene (B3416737) glycol (PEG), onto the numerous hydroxyl end-groups of the hydrophobic hyperbranched polyether core. This creates a core-shell-like architecture where the hyperbranched polyether serves as the hydrophobic core and the PEG chains form the hydrophilic shell.

| Polymerization Type | Core Molecule/Initiator | Catalyst/Base | Key Findings | Resulting Polymer Properties |

|---|---|---|---|---|

| Cationic Ring-Opening | 1,1,1-tris(hydroxymethyl)propane (TMP) | Boron trifluoride diethyl etherate (BF₃Et₂O) | Allows for easier molar mass control and lower dispersity compared to homopolymerization. nih.gov | Dispersity (Đ): 1.77 to 3.75. Degree of Branching (DB): 0.21 to 0.50, temperature-dependent. nih.gov |

| Anionic Ring-Opening | Trimethylol propane (TMP) | Sodium Hydride (NaH) | Pendant hydroxyls facilitate multibranching polymerization. usm.eduresearchgate.net | Acetone-soluble fraction had a higher DB (0.48) than the insoluble fraction (0.20). usm.eduresearchgate.net |

Formation of Janus Dendrimers and Controlled Self-Assembly into Vesicles and Nanostructures

The unique architecture of hyperbranched polymers derived from this compound serves as a foundational component in the construction of sophisticated supramolecular structures like Janus dendrimers. nih.gov A Janus dendrimer is a type of nanoparticle composed of two distinct dendritic wedges with different chemical properties joined at their cores. nih.gov

A notable example involves the creation of an amphiphilic Janus hyperbranched polymer through noncovalent host-guest interactions. nih.gov In this design, a hydrophobic hyperbranched poly(this compound) is functionalized at its apex with an azobenzene (B91143) (AZO) group. This forms the hydrophobic "face" of the Janus dendrimer. The hydrophilic counterpart is a hyperbranched polyglycerol with a β-cyclodextrin (CD) group at its apex. The specific and reversible interaction between the azobenzene guest and the β-cyclodextrin host effectively connects the two distinct hyperbranched polymers, forming a single, overarching Janus structure. nih.gov

Once formed, these amphiphilic Janus dendrimers exhibit controlled self-assembly in aqueous environments. Driven by the hydrophobic effect and other non-covalent interactions, they spontaneously organize to minimize the contact between their hydrophobic segments and water. nih.govnih.gov This process leads to the formation of well-defined, unilamellar bilayer vesicles, often referred to as dendrimersomes. nih.gov These vesicles possess a narrow size distribution, showcasing a high degree of control over the self-assembly process. A key feature of this system is the stimuli-responsive nature of the AZO/CD linkage; the self-assembled vesicles can be reversibly disassembled under UV light irradiation, which disrupts the host-guest interaction, offering potential for controlled release applications. nih.gov

| Component | Chemical Moiety | Role in Janus Dendrimer | Self-Assembly Behavior |

|---|---|---|---|

| Hydrophobic Segment | Hyperbranched Poly(this compound) with Azobenzene (AZO) apex | Hydrophobic "face" of the dendrimer | Spontaneous formation of unilamellar bilayer vesicles (dendrimersomes) in water with a narrow size distribution. nih.gov |

| Hydrophilic Segment | Hyperbranched Polyglycerol with β-Cyclodextrin (CD) apex | Hydrophilic "face" of the dendrimer |

Design of Core-Shell Polymer Systems for Encapsulation and Delivery Research

The globular, three-dimensional structure and high density of terminal functional groups make hyperbranched polymers from this compound ideal scaffolds for creating core-shell polymer systems. nih.govrsc.org These systems are extensively researched for their potential in encapsulation and the targeted delivery of active molecules. arabjchem.orgnih.gov The fundamental design involves using the hyperbranched poly(3-ethyl-3-hydroxymethyloxetane), or HBPO, as the central core, onto which linear polymer chains are grafted to form a shell. rsc.orgnih.gov

One prominent architecture is the multi-arm star polymer. researchgate.net In this configuration, the HBPO acts as a multifunctional core from which numerous linear polymer "arms" radiate outwards. nih.gov For example, hyperbranched poly[3-ethyl-3-(hydroxymethyl)oxetane]-star-poly(propylene oxide) (PEHO-star-PPO) copolymers have been synthesized. nih.gov The HBPO core is hydrophobic, while the poly(propylene oxide) arms provide different chemical properties, leading to an amphiphilic core-shell structure. In solution, these star polymers can self-assemble into larger, regular spherical micelles, effectively encapsulating the hydrophobic core within a shell of PPO arms. The size of these micelles can be controlled by adjusting the molar ratio of the PPO arms to the HBPO core. nih.gov

This core-shell design is highly versatile. By selecting different polymers for the shell, the properties of the resulting nanocarrier can be tailored for specific applications. For instance, novel biomimetic copolymers have been developed by polymerizing zwitterionic monomers from the surface hydroxyl groups of an HBPO core. rsc.org These core-shell particles form stable micelles that exhibit low toxicity and excellent resistance to protein absorption, making them highly stable in biological media like fetal bovine serum. rsc.org Such stability is a critical attribute for effective drug delivery systems, preventing premature disassembly and release of the encapsulated cargo. These findings underscore the significant potential of this compound-based polymers in designing advanced nanocarriers for encapsulation and delivery research. nih.govrsc.org

Chemical Reactivity and Functionalization Studies of 3 Ethyl 3 Oxetanemethanol

Role as a Building Block in Complex Organic Molecule Synthesis

3-Ethyl-3-oxetanemethanol, also known as 3-ethyl-3-(hydroxymethyl)oxetane (EHO), is a versatile chemical intermediate recognized for its utility as a building block in the synthesis of more complex molecules. guidechem.comchemimpex.com Its structure, featuring a strained four-membered oxetane (B1205548) ring and a primary hydroxyl group, provides a unique platform for constructing diverse molecular architectures. guidechem.comchemimpex.com This compound serves as a key component in the development of pharmaceuticals and advanced polymers. chemimpex.comchemdad.com

A primary application of this compound is its role as a monomer in the synthesis of hyperbranched polymers. nih.gov Specifically, it is used to create branched polyethers, known as polyoxetanes (POXs), through a process of ring-opening polymerization. nih.govdntb.gov.ua These hyperbranched polyethers, synthesized from EHO, have shown potential in material science applications, such as functioning as hot-melt adhesives and as core components for amphiphilic hyperbranched polyethers used in coating pigment particles. nih.govchemicalbook.com The synthesis protocol often involves using a core molecule, such as 1,1,1-tris(hydroxymethyl)propane (TMP), to control the molar mass and lower the dispersity of the resulting polymer. nih.gov The ability to incorporate the stable, polar oxetane moiety into larger structures makes 3,3-disubstituted oxetanes like EHO valuable in medicinal chemistry for modulating the metabolic and physicochemical properties of complex molecules. researchgate.netrsc.org

Introduction of Diverse Functional Groups via Ring-Opening Reactions

The strained nature of the four-membered ether ring in this compound allows it to undergo various ring-opening reactions, which serve as a powerful method for introducing diverse functional groups into a molecule. chemimpex.combeilstein-journals.org This reactivity is central to its function as a versatile synthetic building block. The reactions can be broadly categorized into polymerization and ring-opening additions with various nucleophiles. radtech.org

Cationic ring-opening polymerization is a primary method used with this compound to produce high-molecular-weight polyethers. nih.gov This process effectively transforms the cyclic monomer into a linear or branched polymer chain. Anionic ring-opening polymerization has also been developed, utilizing catalysts such as a potassium tert-butoxide and 18-crown-6-ether complex. radtech.org

Beyond polymerization, the oxetane ring can be opened by a range of nucleophilic reagents, often facilitated by suitable catalysts. These reactions lead to the formation of functionalized 1,3-diols. Research has demonstrated successful ring-opening addition reactions with reagents such as:

Carboxylic acids

Phenols

Thiols

Acyl chlorides

Silyl (B83357) chlorides

Phosphonyl chlorides

These reactions are often catalyzed by quaternary onium salts or crown ether complexes, which proceed smoothly to yield the corresponding adducts in high yields. radtech.org The ability to employ a wide array of nucleophiles makes the ring-opening of this compound a strategic approach for creating complex, functionalized molecules essential in drug discovery and material science. chemimpex.comresearchgate.net

| Reaction Type | Reagents / Catalysts | Resulting Structure / Functional Group | Reference |

|---|---|---|---|

| Cationic Ring-Opening Polymerization | Boron trifluoride diethyl etherate (BF₃Et₂O) | Hyperbranched polyether | nih.gov |

| Anionic Ring-Opening Polymerization | Potassium tert-butoxide / 18-crown-6-ether | Polyether | radtech.org |

| Ring-Opening Addition | Carboxylic acids, Thiols, Phenols | Functionalized 1,3-diols (e.g., ether, thioether linkages) | radtech.org |

| Ring-Opening Addition | Acyl chlorides, Silyl chlorides | Functionalized 1,3-diols (e.g., ester, silyl ether linkages) | radtech.org |

Mechanistic Investigations of Key Functionalization Pathways

Mechanistic studies of the functionalization of this compound primarily focus on the pathways governing its ring-opening reactions. The specific mechanism depends significantly on the reaction conditions, particularly the type of catalyst used (acidic or basic).

In cationic ring-opening polymerization, the reaction can proceed through two primary mechanisms: the active chain end (ACE) mechanism or the activated monomer mechanism (AMM). nih.gov The ACE mechanism is generally more efficient for producing high-molecular-weight polymers, as side reactions like cyclization are less common. nih.gov The reaction is initiated by a catalyst, such as boron trifluoride diethyl etherate, and proceeds via a tertiary oxonium ion intermediate. nih.gov The degree of branching in the final hyperbranched polymer can be controlled by reaction parameters like temperature. nih.gov For instance, increasing the reaction temperature during the polymerization of EHO has been shown to increase the degree of branching in the resulting polyether. nih.gov